molecular formula C14H21N B13154742 1-benzyl-N-methylcyclohexan-1-amine

1-benzyl-N-methylcyclohexan-1-amine

Cat. No.: B13154742
M. Wt: 203.32 g/mol
InChI Key: HOBAOIJTNQNFFT-UHFFFAOYSA-N
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Description

1-benzyl-N-methylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a benzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N-methylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-benzyl-N-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-methylcyclohexanamine
  • N-benzyl-N-methylcyclohexanamine
  • 1-benzylcyclohexan-1-amine

Uniqueness

1-benzyl-N-methylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-benzyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3

InChI Key

HOBAOIJTNQNFFT-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC2=CC=CC=C2

Origin of Product

United States

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